Cas no 2832826-41-0 (3,5-bis(methylsulfanyl)phenylboronic acid)

3,5-bis(methylsulfanyl)phenylboronic acid structure
2832826-41-0 structure
Product Name:3,5-bis(methylsulfanyl)phenylboronic acid
CAS No:2832826-41-0
MF:C8H11BO2S2
MW:214.112739801407
MDL:MFCD34529922
CID:5611015
PubChem ID:68785044
Update Time:2025-11-02

3,5-bis(methylsulfanyl)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (3,5-Bis(methylthio)phenyl)boronic acid
    • 3,5-bis(methylsulfanyl)phenylboronic acid
    • MDL: MFCD34529922
    • Inchi: 1S/C8H11BO2S2/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5,10-11H,1-2H3
    • InChI Key: RGQMGWITPVYZNH-UHFFFAOYSA-N
    • SMILES: B(C1C=C(C=C(C=1)SC)SC)(O)O

3,5-bis(methylsulfanyl)phenylboronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-8373274-1g
[3,5-bis(methylsulfanyl)phenyl]boronic acid
2832826-41-0
1g
$1014.0 2023-09-02
Enamine
EN300-8373274-5g
[3,5-bis(methylsulfanyl)phenyl]boronic acid
2832826-41-0
5g
$2940.0 2023-09-02
Enamine
EN300-8373274-10g
[3,5-bis(methylsulfanyl)phenyl]boronic acid
2832826-41-0
10g
$4360.0 2023-09-02
Enamine
EN300-8373274-0.05g
[3,5-bis(methylsulfanyl)phenyl]boronic acid
2832826-41-0 95.0%
0.05g
$851.0 2025-02-21
Enamine
EN300-8373274-0.1g
[3,5-bis(methylsulfanyl)phenyl]boronic acid
2832826-41-0 95.0%
0.1g
$892.0 2025-02-21
Enamine
EN300-8373274-0.25g
[3,5-bis(methylsulfanyl)phenyl]boronic acid
2832826-41-0 95.0%
0.25g
$933.0 2025-02-21
Enamine
EN300-8373274-0.5g
[3,5-bis(methylsulfanyl)phenyl]boronic acid
2832826-41-0 95.0%
0.5g
$974.0 2025-02-21
Enamine
EN300-8373274-1.0g
[3,5-bis(methylsulfanyl)phenyl]boronic acid
2832826-41-0 95.0%
1.0g
$1014.0 2025-02-21
Enamine
EN300-8373274-2.5g
[3,5-bis(methylsulfanyl)phenyl]boronic acid
2832826-41-0 95.0%
2.5g
$1988.0 2025-02-21
Enamine
EN300-8373274-5.0g
[3,5-bis(methylsulfanyl)phenyl]boronic acid
2832826-41-0 95.0%
5.0g
$2940.0 2025-02-21

Additional information on 3,5-bis(methylsulfanyl)phenylboronic acid

3,5-bis(methylsulfanyl)phenylboronic Acid: A Versatile Building Block in Medicinal Chemistry and Synthetic Biology

3,5-bis(methylsulfanyl)phenylboronic acid (CAS No. 2832826-41-0) represents a pivotal compound in modern pharmaceutical development, offering unique reactivity patterns and functional group versatility. This molecule, characterized by its boronic acid functionality and methylsulfanyl substituents, has emerged as a critical intermediate in the synthesis of complex bioactive molecules. Recent advancements in organoboron chemistry have highlighted its potential in drug discovery and biomedical applications, particularly in the context of targeted therapies and prodrug strategies.

The boronic acid group in this compound is notable for its ability to participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling and Heck reactions. These reactions are widely utilized in the synthesis of aromatic compounds and heterocyclic systems, which are common structural motifs in biological targets. The presence of methylsulfanyl groups further enhances the molecule's reactivity by introducing electron-donating effects, which can modulate the electronic properties of the aromatic ring. This dual functionality makes 3,5-bis(methylsulfanyl)phenylboronic acid a valuable tool for structure-activity relationship (SAR) studies in drug design.

Recent research has demonstrated the utility of this compound in the development of antimicrobial agents and anti-inflammatory drugs. A 2023 study published in Journal of Medicinal Chemistry explored its role in the synthesis of 5-aminosalicylic acid derivatives, which showed promising activity against multidrug-resistant Staphylococcus aureus strains. The boronic acid functionality was found to enhance the molecule's bioavailability by facilitating prodrug activation through enzymatic hydrolysis. This finding underscores the importance of functional group engineering in optimizing therapeutic outcomes.

Another area of interest is the application of 3,5-bis(methylsulfanyl)phenylboronic acid in synthetic biology and biomaterials science. Researchers at the University of Tokyo have recently reported its use in the fabrication of hydrogel-based drug delivery systems. The boronic acid moiety forms reversible covalent bonds with diol-containing polymers, enabling the creation of stimuli-responsive materials. This property is particularly useful in controlled drug release applications, where the release rate can be modulated by environmental factors such as pH or temperature.

From a synthetic chemistry perspective, the preparation of 3,5-bis(methylsulfanyl)phenylboronic acid typically involves multi-step processes. A 2024 publication in Organic Letters described a novel route using electrophilic aromatic substitution followed by boronate ester formation. The reaction conditions were optimized to maximize yield and minimize side reactions, highlighting the importance of reaction engineering in industrial-scale synthesis. This method has since been adopted by several pharmaceutical companies for the production of boronic acid derivatives with potential therapeutic applications.

The boronic acid functionality also plays a crucial role in fluorescence-based assays and biomolecular imaging. A 2023 study in Biosensors & Bioelectronics demonstrated its use in the development of fluorescent probes for detecting proteolytic enzymes. The boronic acid group forms reversible complexes with glycosidase enzymes, enabling real-time monitoring of enzymatic activity. This application highlights the molecule's potential in diagnostic assays and biomarker detection.

Furthermore, 3,5-bis(methylsulfanyl)phenylboronic acid has shown promise in the synthesis of small molecule inhibitors targeting kinase pathways. A 2022 study in ACS Chemical Biology reported the development of a tyrosine kinase inhibitor based on this compound. The boronic acid group was found to bind to the ATP-binding site of the kinase, effectively blocking its activity. This finding has significant implications for the treatment of solid tumors and inflammatory diseases, where kinase overactivation is a common pathological feature.

Despite its advantages, the use of 3,5-bis(methylsulfanyl)phenylboronic acid presents challenges in terms of stability and solubility. A 2023 review in Chemical Reviews discussed strategies to overcome these limitations, including the incorporation of hydrophilic moieties and the use of nanocarriers for improved delivery. These modifications have been successfully applied in the development of oral formulations and parenteral dosage forms, expanding the therapeutic potential of this compound.

Looking ahead, the future of 3,5-bis(methylsulfanyl)phenylboronic acid lies in its integration with computational drug design and AI-driven discovery platforms. Machine learning models are being developed to predict the reactivity of this compound under various conditions, enabling more efficient drug candidate screening. Additionally, green chemistry approaches are being explored to make the synthesis of this compound more sustainable, aligning with global efforts to reduce environmental impact in pharmaceutical manufacturing.

In conclusion, 3,5-bis(methylsulfanyl)phenylboronic acid (CAS No. 2832826-41-0) is a versatile compound with broad applications in pharmaceutical science, synthetic chemistry, and biomedical engineering. Its unique boronic acid functionality and methylsulfanyl substituents make it an invaluable tool for drug discovery and targeted therapies. As research continues to uncover new applications and optimization strategies, this compound is poised to play an even greater role in the development of innovative therapeutic solutions.

For further information on the synthesis, applications, and recent studies involving 3,5-bis(methylsulfanyl)phenylboronic acid, researchers and industry professionals are encouraged to consult the latest literature in organoboron chemistry and pharmaceutical sciences. Collaboration across disciplines will be key to unlocking the full potential of this remarkable compound in the years to come.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.